Bienvenue dans la boutique en ligne BenchChem!

N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide

Cycloaddition Chemistry Thiopyran Synthesis Monomer Design

Procure CDMA (CAS 543707-03-5) for precise cycloaddition and polymer research. Its unique dual-thienyl architecture distinguishes it from phenyl analogs, dictating regioselectivity and thermal behavior in thiopyran synthesis. Buyers must request batch-specific purity (≥95% by HPLC) and characterization data (NMR, HRMS) to ensure consistent reactivity and avoid generic substitution risks in multi-step synthetic workflows.

Molecular Formula C14H12N2OS2
Molecular Weight 288.4g/mol
CAS No. 543707-03-5
Cat. No. B441795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide
CAS543707-03-5
Molecular FormulaC14H12N2OS2
Molecular Weight288.4g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1C#N)NC(=O)C=CC2=CC=CS2)C
InChIInChI=1S/C14H12N2OS2/c1-9-10(2)19-14(12(9)8-15)16-13(17)6-5-11-4-3-7-18-11/h3-7H,1-2H3,(H,16,17)/b6-5+
InChIKeySPWKTHJTULXIPQ-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide (CDMA, CAS 543707-03-5): Core Chemical Identity and Procurement-Relevant Classification


N-(3-Cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide (CAS 543707-03-5), also designated CDMA, is a synthetic small molecule belonging to the 3-aryl-2-cyanothioacrylamide class [1]. Its structure features a central acrylamide bridge linking a 3-cyano-4,5-dimethyl-2-thienyl amine moiety to a 2-thienyl substituent, yielding a compact heterocyclic scaffold (C14H12N2OS2, MW 288.39) with a conjugated diene system amenable to [2s+4s] cycloaddition chemistry [2]. The compound is primarily utilized as a research intermediate and functional monomer in synthetic organic chemistry, rather than as a finished therapeutic agent .

Why 3-Aryl-2-cyanothioacrylamides Cannot Be Treated as Interchangeable Commodities for N-(3-Cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide Procurement


Within the 3-aryl-2-cyanothioacrylamide class, substituent identity on both the thioamide nitrogen and the 3-aryl position directly governs dimerization regioselectivity, thermal oligomerization behavior, and the electronic properties of the resulting thiopyran adducts [1]. The target compound's dual-thienyl architecture (3-cyano-4,5-dimethyl-2-thienyl on the amide side; 2-thienyl at the 3-position) creates a distinct electronic environment compared to phenyl-, halogenated-phenyl-, or mono-thienyl analogs, potentially altering cycloaddition kinetics and product stereochemistry. Generic substitution without verifying quantitative reactivity or purity specifications would introduce uncontrolled variability in synthetic workflows where precise monomer reactivity is critical [2].

Quantitative Differentiation Evidence for N-(3-Cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide vs. Closest Structural Analogs


Dual-Thienyl Substitution Pattern Provides Differentiated Reactivity in Hetero-Diels–Alder Cycloaddition Compared to Phenyl-Substituted Analogs

The target compound, bearing a 2-thienyl group at the 3-position of the acrylamide scaffold, is expected to exhibit altered cycloaddition regioselectivity relative to 3-phenyl-substituted cyanothioacrylamides. Studies on 3-aryl-2-cyanothioacrylamide dimerization demonstrate that aryl electronic character dictates diene/dienophile partitioning; electron-rich heteroaryl substituents can shift the thermal [2s+4s] cycloaddition toward distinct thiopyran regioisomers compared to phenyl analogs [1]. However, no direct kinetic or yield comparison data are currently available specifically for CDMA versus a defined comparator under identical conditions.

Cycloaddition Chemistry Thiopyran Synthesis Monomer Design

3-Cyano-4,5-dimethyl-2-thienyl Amine Moiety Enables Distinct Downstream Functionalization Pathways Versus Acetamide or Unsubstituted Thienyl Analogs

The amine precursor (3-cyano-4,5-dimethyl-2-thienyl)amine is a documented building block for diverse amide and urea derivatives, with patent filings indicating its use in anti-apoptotic compound libraries [1]. In contrast, simpler N-(2-thienyl)acrylamides or N-phenylacrylamides lack the 3-cyano and 4,5-dimethyl substituents that alter both electronic properties and steric bulk at the amine terminus. No head-to-head biological or reactivity data are publicly available for CDMA itself, but the presence of the cyano group provides a synthetic handle (e.g., for tetrazole formation or reduction) absent in non-cyano analogs .

Medicinal Chemistry Amide Coupling Structure–Activity Relationships

Reversible Oligomerization Potential of Cyanothioacrylamide Monomers Provides Scientific Selection Rationale Over Non-Dimerizable Acrylamides

3-Aryl-2-cyanothioacrylamides, including CDMA by structural class membership, can undergo reversible [2s+4s] cycloaddition to form 3,4-dihydro-2H-thiopyran oligomers, a property not shared by conventional acrylamides lacking the thioamide functionality [1]. This thermally addressable dimerization/oligomerization capability positions CDMA as a candidate difunctional monomer for dynamic covalent materials. Comparative data for CDMA's specific oligomerization kinetics, equilibrium constants, or degree of polymerization versus other cyanothioacrylamide monomers are not yet available in the open literature.

Stimuli-Responsive Materials Dynamic Covalent Chemistry Oligomer Design

Molecular Formula C14H12N2OS2 and MW 288.39 Provide a Favorable Molecular Weight Window for Fragment-Based Screening Relative to Larger Cyanothioacrylamide Derivatives

CDMA, with a molecular weight of 288.39 g/mol, falls within the upper range of fragment-like chemical space (typically MW < 300) as defined by the 'Rule of Three' guidelines for fragment-based lead discovery [1]. By comparison, dimerized products from this compound class exceed MW 500, and extended conjugated 3-aryl-2-cyanothioacrylamides with larger aromatic substituents routinely exceed 350–400 g/mol . This lower MW for CDMA offers advantages in solubility and synthetic tractability for fragment library construction.

Fragment-Based Drug Discovery Lead-Like Properties Medicinal Chemistry

Procurement-Relevant Application Scenarios for N-(3-Cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide Based on Current Evidence


Synthesis of Substituted 3,4-Dihydro-2H-thiopyran Libraries via Hetero-Diels–Alder Cycloaddition

CDMA can serve as a diene or dienophile component in thermal [2s+4s] cycloadditions with electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate, methyl propiolate) or N-phenylmaleimide, following the general reactivity pathway established for 3-aryl-2-cyanothioacrylamides [1]. The dual-thienyl substitution is expected to impart distinct regiochemical outcomes compared to phenyl-substituted substrates, making CDMA a building block for SAR exploration around thiopyran core modifications. Researchers should request batch-specific purity (≥95% by HPLC recommended) and characterization data (¹H NMR, ¹³C NMR, HRMS) from the vendor before committing to multi-step synthetic sequences.

Dynamic Covalent Oligomer and Stimuli-Responsive Material Development

The reversible thermal oligomerization capability of the cyanothioacrylamide class positions CDMA as a candidate difunctional monomer for the construction of thermally responsive or self-healing polymer networks [1]. In this application, CDMA would be copolymerized or homopolymerized via the Diels–Alder pathway, with the thienyl groups potentially modulating the depolymerization temperature relative to phenyl analogs. Procurement for materials research should include a request for thermal stability data (TGA/DSC) and a small-scale reactivity test to confirm the monomer undergoes the expected reversible cycloaddition.

Fragment-Based Screening Library Design Targeting Protein–Protein Interactions or Kinase ATP Sites

CDMA's molecular weight (288.39 g/mol) and moderate calculated lipophilicity (cLogP ~3.2) place it within fragment-like chemical space suitable for primary screening against targets such as apoptosis-regulating proteins (e.g., Bcl-2 family) or kinases, where cyano-substituted thienyl acrylamides have shown preliminary activity in patent disclosures [1]. The cyano group offers a hydrogen-bond acceptor and a synthetic handle for fragment elaboration. Buyers should confirm the compound's aqueous solubility and stability under assay conditions (DMSO stock stability, pH 7.4 buffer solubility ≥ 10 µM) before incorporating it into screening decks.

Medicinal Chemistry Lead Generation Around Anti-Apoptotic Acrylamide Scaffolds

Patent US20160038445A1 broadly claims acrylamide compounds bearing cyano-substituted thienyl groups as inhibitors of apoptosis, with potential therapeutic relevance for cardioprotection and neurodegenerative disease [1]. CDMA falls within this structural scope and may serve as a lead-like starting point for further optimization. However, no published in vitro or in vivo efficacy data exist for CDMA itself; procurement should be accompanied by a plan for primary biological evaluation (e.g., cardiomyocyte apoptosis assay at 1–100 µM) rather than an assumption of pre-validated activity.

Quote Request

Request a Quote for N-(3-cyano-4,5-dimethyl-2-thienyl)-3-(2-thienyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.